N-(1,3-benzothiazol-6-yl)-4-(diethylsulfamoyl)benzamide

Description

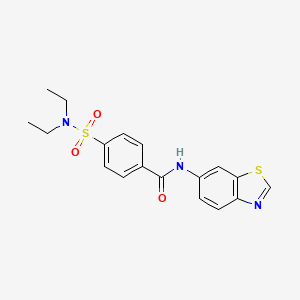

N-(1,3-Benzothiazol-6-yl)-4-(diethylsulfamoyl)benzamide is a synthetic small molecule characterized by a benzothiazole core fused to a benzamide scaffold bearing a diethylsulfamoyl substituent at the para position. The benzothiazole moiety is a heterocyclic aromatic system known for its role in medicinal chemistry, particularly in kinase inhibition and antimicrobial agents. The diethylsulfamoyl group enhances hydrophilicity and may influence binding interactions with biological targets, such as enzymes or receptors.

Properties

IUPAC Name |

N-(1,3-benzothiazol-6-yl)-4-(diethylsulfamoyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3S2/c1-3-21(4-2)26(23,24)15-8-5-13(6-9-15)18(22)20-14-7-10-16-17(11-14)25-12-19-16/h5-12H,3-4H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEIORQSTMGYVBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-6-yl)-4-(diethylsulfamoyl)benzamide typically involves the reaction of 1,3-benzothiazole with 4-(diethylsulfamoyl)benzoic acid. The reaction is carried out under controlled conditions, often involving the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as recrystallization or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-6-yl)-4-(diethylsulfamoyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol group.

Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfinamides or thiols.

Scientific Research Applications

Chemistry

In the field of chemistry, N-(1,3-benzothiazol-6-yl)-4-(diethylsulfamoyl)benzamide serves as a versatile building block for synthesizing more complex molecules. It can be utilized in various organic reactions, including:

- Condensation Reactions : Used to form the benzothiazole ring.

- Substitution Reactions : Facilitates the introduction of different functional groups.

These reactions can lead to the development of novel compounds with enhanced properties.

Biology

The compound has demonstrated significant biological activities, particularly as an antimicrobial agent . Its antibacterial and antifungal properties make it a candidate for developing new antimicrobial drugs. Studies have shown that it inhibits bacterial cell wall synthesis and exhibits anti-inflammatory effects by inhibiting cyclooxygenase enzymes.

Medicine

In medicinal chemistry, this compound has been investigated for its potential therapeutic applications:

- Anticancer Activity : Research indicates that derivatives of benzothiazole can target crucial pathways in cancer treatment. For instance, compounds with similar structures have been shown to inhibit key kinases involved in cancer proliferation, such as EGFR and HER-2 .

- Anti-inflammatory Properties : The compound's ability to reduce inflammation may contribute to therapies for chronic inflammatory diseases.

Industry

In industrial applications, this compound is being explored for its use in developing new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for modifications that can tailor materials for specific uses.

Case Study 1: Anticancer Activity

A study investigating the anticancer potential of benzothiazole derivatives found that certain compounds exhibited IC50 values ranging from 3.58 to 15.36 μM against various cancer cell lines while showing significantly lower toxicity to normal cells . This highlights the potential of this compound derivatives in targeted cancer therapies.

Case Study 2: Antimicrobial Efficacy

Research into the antimicrobial properties of related benzothiazole compounds revealed their effectiveness against resistant bacterial strains. The mechanism involved disrupting bacterial cell wall synthesis, demonstrating the compound's utility in addressing antibiotic resistance issues.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-6-yl)-4-(diethylsulfamoyl)benzamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, modulating their activity. The diethylsulfamoyl group may enhance the compound’s solubility and bioavailability, facilitating its uptake and distribution in biological systems. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Molecular and Functional Comparison

Key Observations:

Heterocyclic Core: The benzothiazole ring in the target compound contrasts with the 1,3,4-oxadiazole cores in LMM5 and LMM11.

Sulfamoyl vs. Nitro Groups : The diethylsulfamoyl group in the target compound is bulkier and more polar than the 4-nitro substituent in ’s analog. This may improve solubility but reduce membrane permeability compared to nitro-containing derivatives.

Biological Activity : LMM5 and LMM11 demonstrate antifungal efficacy against Candida and Aspergillus, respectively, with IC₅₀ values comparable to fluconazole. The target compound’s diethylsulfamoyl group may confer similar antifungal properties, though empirical data are lacking.

Biological Activity

N-(1,3-benzothiazol-6-yl)-4-(diethylsulfamoyl)benzamide, also known as Verubric acid, is a synthetic organic compound notable for its diverse biological activities, particularly in antimicrobial and anti-inflammatory domains. This article reviews its biological activity based on various studies, highlighting its mechanisms of action, efficacy against different pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzamide core modified by a benzothiazole moiety and a diethylsulfamoyl group. This unique structure enhances its solubility and bioavailability, contributing to its biological effectiveness.

| Property | Value |

|---|---|

| Molecular Formula | C19H21N3O3S3 |

| Molecular Weight | 435.6 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound can be attributed to several mechanisms:

- Antibacterial Activity : It inhibits bacterial DNA gyrase, an enzyme critical for DNA replication in bacteria. This mechanism is significant against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics .

- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by inhibiting cyclooxygenase enzymes, which are involved in the inflammatory response.

Antimicrobial Efficacy

Numerous studies have demonstrated the antimicrobial efficacy of this compound against various pathogens:

| Pathogen Type | Efficacy | Reference |

|---|---|---|

| Gram-positive bacteria | Effective against MRSA | |

| Gram-negative bacteria | Effective against E. coli | |

| Fungal pathogens | Moderate antifungal activity |

Case Studies

- Antibacterial Activity Against MRSA : In a study comparing various compounds, this compound showed superior activity against methicillin-resistant Staphylococcus aureus (MRSA), outperforming traditional antibiotics like ciprofloxacin and linezolid .

- Anti-inflammatory Potential : In vitro assays demonstrated that the compound reduced inflammatory markers in human cell lines, suggesting potential therapeutic applications in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

This compound has been compared with structurally similar compounds to evaluate its unique properties:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.